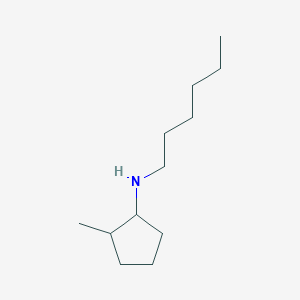

N-hexyl-2-methylcyclopentan-1-amine

Description

Significance of Alicyclic Amines in Contemporary Organic Chemistry

Alicyclic amines, which include substituted cycloalkylamines, are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. acs.org Their importance in contemporary organic chemistry stems from several key factors. Basic amine groups can confer favorable pharmacokinetic properties to drug candidates. nih.gov The three-dimensional architecture of cycloalkylamines allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and interaction with biological targets.

Furthermore, the development of novel synthetic methodologies for the construction and functionalization of alicyclic amines is an active area of research. acs.org Chemists are continually exploring more efficient and selective ways to introduce complexity and diversity into these scaffolds. The C–H bond functionalization of unprotected alicyclic amines, for instance, represents an attractive strategy for the direct diversification of simple amine precursors. acs.org The metabolic pathways of alicyclic amines are also of significant interest, particularly in drug discovery, as they can influence the efficacy and safety profile of a therapeutic agent. nih.gov

Structural Classification and Nomenclature of N-Substituted Cycloalkylamines

N-substituted cycloalkylamines are classified based on the number of organic substituents attached to the nitrogen atom. libretexts.org They can be categorized as primary (one substituent on the nitrogen), secondary (two substituents), or tertiary (three substituents). libretexts.org The nomenclature of these compounds follows systematic IUPAC rules. For N-hexyl-2-methylcyclopentan-1-amine, the name is derived as follows:

Cyclopentan-1-amine: This indicates a five-membered carbon ring (cyclopentane) with an amine group attached to the first carbon atom.

2-methyl: A methyl group is attached to the second carbon atom of the cyclopentane (B165970) ring.

N-hexyl: A hexyl group is attached to the nitrogen atom of the amine.

This systematic naming convention provides a clear and unambiguous description of the molecule's structure. The prefix "N-" is used to denote substituents attached directly to the nitrogen atom. universalclass.com

| Structural Feature | Description |

| Core Ring System | Cyclopentane |

| Primary Functional Group | Amine (-NH) |

| Ring Substituent | Methyl group at position 2 |

| Nitrogen Substituent | Hexyl group |

Research Landscape of this compound within Amine Chemistry

The research landscape for a specific compound like this compound is often situated within the broader context of its chemical class. While specific research articles focusing exclusively on this compound are not abundant in publicly available literature, its chemical structure suggests its relevance to several areas of amine chemistry research.

The presence of a secondary amine attached to a chiral cyclopentane core makes it an interesting target for synthetic methodology development. Research in this area often focuses on stereoselective synthesis to control the spatial arrangement of the substituents, which can be critical for biological activity.

Furthermore, given that basic amines are common in pharmacologically active compounds, this compound could be investigated as a building block in the synthesis of more complex molecules with potential therapeutic applications. The lipophilic hexyl group combined with the polar amine function gives the molecule amphiphilic character, which could be of interest in studies related to membrane interactions or formulation science.

The table below provides some of the known chemical data for this compound.

| Property | Value |

| Molecular Formula | C12H25N |

| Molecular Weight | 183.33 g/mol |

General Strategies for the Synthesis of N-Substituted Cyclopentylamines

General synthetic routes to N-substituted cyclopentylamines typically involve forming the C-N bond on a pre-existing cyclopentane ring or constructing the ring itself with the nitrogen atom already incorporated.

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. researchgate.netmdpi.com For the synthesis of this compound, this approach would typically start with 2-methylcyclopentanone (B130040) and hexylamine. The reaction proceeds in two main stages: the initial formation of an imine or enamine intermediate via condensation of the ketone and the amine, followed by the reduction of this intermediate to the final amine.

The process is versatile, with a variety of reducing agents and catalysts available to effect the transformation. Common reducing agents include sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), as well as catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C). researchgate.netyoutube.com The choice of reagent can influence reaction conditions and functional group tolerance. For instance, Na(OAc)₃BH is often favored for its mildness and effectiveness under slightly acidic conditions, which facilitate iminium ion formation without significantly reducing the starting ketone. youtube.com

Industrial-scale syntheses often prefer catalytic hydrogenation due to its atom economy and the avoidance of stoichiometric metal hydride reagents. researchgate.net Studies on the reductive amination of cyclopentanone have identified potential by-products such as cyclopentanol and the dialkylated N,N-dicyclopentylamine, emphasizing the need for optimized reaction conditions to achieve high yields of the desired mono-alkylated product. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ | Pd/C, PtO₂, Raney Ni | High atom economy, cost-effective for large scale. researchgate.net | Requires specialized high-pressure equipment. |

| NaBH₃CN | Mildly acidic (pH ~6) | Tolerates many functional groups, selective for iminiums over ketones. youtube.com | Generates toxic cyanide byproducts, especially at lower pH. youtube.com |

| Na(OAc)₃BH | Acetic acid catalyst | Mild, non-toxic, highly efficient. youtube.com | Higher reagent cost compared to NaBH₄. |

| Formic Acid | Leuckart-Wallach Reaction | Serves as both reductant and acid source. mdpi.com | High temperatures often required, potential for side reactions. |

Alkylation of Primary Cyclopentylamines

An alternative route involves the direct N-alkylation of a primary cyclopentylamine (B150401), in this case, 2-methylcyclopentan-1-amine, with a hexyl halide (e.g., 1-bromohexane or 1-iodohexane). wikipedia.org This reaction is a form of nucleophilic aliphatic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com

A significant challenge in this method is controlling the degree of alkylation. masterorganicchemistry.com The primary amine product, this compound, is itself a nucleophile and can react further with the hexyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. youtube.com This often results in a mixture of primary, secondary, tertiary, and quaternary ammonium products, which can be difficult to separate. masterorganicchemistry.com

To favor mono-alkylation, reaction conditions can be manipulated, for example, by using a large excess of the starting primary amine. However, this is not always practical or atom-economical. Alternative strategies, such as the Gabriel synthesis or the use of azides followed by reduction, provide workarounds to achieve selective mono-alkylation. masterorganicchemistry.com

Ring-Opening Reactions Leading to Cyclopentylamines

Ring-opening reactions of strained carbocyclic or heterocyclic systems provide a pathway to functionalized cyclopentane structures. For instance, substituted cyclopropanes can undergo ring-opening to generate intermediates that can be converted into cyclopentylamines. A recently developed method involves an iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes to create polyfunctionalized cyclopentylamine scaffolds. nih.gov This strategy constructs the cyclopentane ring by forming two new carbon-carbon bonds.

Another approach could involve the ring-opening of bicyclic systems. For example, reactions of strained heterocyclic compounds like epoxides or aziridines can be used to introduce amine functionalities. mdpi.com The ring-opening of an appropriately substituted cyclopentene oxide with hexylamine, for instance, would yield a 2-(hexylamino)cyclopentan-1-ol, which could then be further modified to achieve the target structure. The regioselectivity and stereoselectivity of the ring-opening are critical aspects of this type of synthesis. mdpi.com

Stereoselective Synthesis of this compound Scaffolds

The structure of this compound contains two stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers. The stereoselective synthesis of a single isomer requires precise control over the spatial arrangement of the methyl and amino groups. This is achieved through asymmetric synthesis, which can be broadly divided into methods using asymmetric catalysis and those employing chiral auxiliaries.

Asymmetric Catalysis in Cyclopentylamine Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly efficient and atom-economical. For the synthesis of chiral cyclopentylamines, catalytic methods can be applied to various reaction types, including hydrogenation, C-H functionalization, and cycloadditions.

One powerful strategy is the asymmetric Friedel-Crafts alkylation, which has been used to synthesize β-indolyl cyclopentylamides with high enantioselectivity. nih.govresearchgate.net This reaction, enabled by a chiral phosphoric acid catalyst, reacts indoles with β-substituted cyclopentenimines. The resulting products can be reduced to the corresponding chiral cyclopentylamines. nih.govresearchgate.net This demonstrates how a chiral Brønsted acid can control the stereochemical outcome of a C-C bond-forming reaction that establishes a key stereocenter on the cyclopentane ring.

Similarly, chiral transition metal catalysts, often featuring ligands like phosphines or N-heterocyclic carbenes, can facilitate a wide range of transformations with precise stereocontrol. frontiersin.org An asymmetric reductive amination of 2-methylcyclopentanone, using a chiral catalyst and a suitable reducing agent, could directly produce an enantiomerically enriched this compound.

Table 2: Examples of Asymmetric Catalysis for Chiral Amine Synthesis

| Reaction Type | Catalyst System | Key Feature | Potential Application |

|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Creates all-carbon quaternary stereocenters with high enantioselectivity. nih.govresearchgate.net | Synthesis of β-substituted chiral cyclopentylamides/amines. |

| Cyclopropanation | Chiral Oxazaborolidinium Ion (COBI) | Promotes asymmetric cyclopropanation of α,β-unsaturated aldehydes. mdpi.com | Building block for complex chiral cyclopentane derivatives. |

| Mannich Reaction | Copper(I)-(R)-DTBM-SEGPHOS | Highly enantioselective and diastereoselective formation of syn-vinylogous products. mdpi.com | Asymmetric synthesis of β-amino carbonyl compounds. |

| Reductive Amination | Imine Reductases (IREDs) | Biocatalytic approach for synthesizing chiral amines with high selectivity. nih.gov | Direct asymmetric synthesis from ketones and amines. |

Chiral Auxiliary-Mediated Synthesis

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam, which are derived from readily available natural sources like amino acids or terpenes. wikipedia.orgresearchgate.net In a potential synthesis of this compound, a chiral auxiliary could be attached to a cyclopentane precursor to direct either the introduction of the methyl group or the amine functionality with specific stereochemistry.

For example, an α,β-unsaturated cyclopentenone could be functionalized with a chiral auxiliary. A subsequent conjugate addition of a methyl group, followed by the introduction of the amine and removal of the auxiliary, would yield a chiral 2-methylcyclopentylamine. A key advantage of this method is its predictability and often high diastereoselectivity, which is controlled by the steric and electronic properties of the auxiliary. researchgate.net This strategy has been successfully applied in numerous total syntheses of complex natural products. researchgate.net

An exploration of modern synthetic strategies reveals a sophisticated toolkit for the construction of complex amines, exemplified by the synthesis of this compound and its structural analogues. These methodologies prioritize efficiency, selectivity, and modularity, employing cutting-edge techniques ranging from biocatalysis to flow chemistry and metal-catalyzed reactions. This article delves into specific, contemporary methods for the synthesis of these valuable chemical entities, focusing on the precise control of stereochemistry and the versatile assembly of N-substituted cycloalkylamines.

Structure

3D Structure

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-hexyl-2-methylcyclopentan-1-amine |

InChI |

InChI=1S/C12H25N/c1-3-4-5-6-10-13-12-9-7-8-11(12)2/h11-13H,3-10H2,1-2H3 |

InChI Key |

SEUIAVCVARAAGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCCC1C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of N Hexyl 2 Methylcyclopentan 1 Amine

Nucleophilic Reactivity of Secondary Alicyclic Amines

Secondary alicyclic amines are a significant class of compounds known for their distinct reactivity. Studies comparing them with primary amines of similar basicity show that secondary amines are often more reactive in nucleophilic substitution reactions. acs.orgnih.gov This enhanced reactivity is attributed to a larger rate constant for the initial addition step in these reactions. acs.orgnih.gov However, the nucleophilicity can be significantly influenced by steric hindrance around the nitrogen atom. researchgate.net For N-hexyl-2-methylcyclopentan-1-amine, the methyl group on the cyclopentyl ring and the hexyl group on the nitrogen contribute to the steric environment that modulates its reactivity.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental transformations for secondary amines, leading to the formation of tertiary amines and amides, respectively. wikipedia.org

Alkylation: Secondary amines readily react with alkyl halides in nucleophilic substitution reactions to yield tertiary amines. wikipedia.org A primary challenge in this reaction is the potential for over-alkylation, as the product tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgacs.org To achieve selective mono-alkylation, various strategies have been developed, including the use of specific catalysts or employing self-limiting reaction conditions where the initial product is less reactive than the starting material. acs.orgorganic-chemistry.org

| Method | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Classical Alkylation | Alkyl Halides (e.g., R-X) | Direct formation of tertiary amines; risk of over-alkylation. | wikipedia.org |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., H₂, NaBH₃CN) | Forms amines from carbonyl compounds; highly versatile for creating primary, secondary, and tertiary amines. | chemistry.coach |

| "Borrowing Hydrogen" Process | Alcohols, Iridium or Ruthenium Catalyst | Atom-efficient method for N-alkylation using alcohols as alkylating agents. | organic-chemistry.org |

| Self-Limiting Alkylation | N-aminopyridinium salts with Alkyl Halides | Overcomes over-alkylation by using an amine surrogate that becomes less nucleophilic after the first alkylation. | acs.org |

Acylation: The reaction of secondary amines with acyl chlorides or acid anhydrides provides a reliable route to N,N-disubstituted amides. wikipedia.org This transformation, often referred to as the Schotten-Baumann reaction, is typically high-yielding and avoids the issue of over-reaction seen in alkylation. wikipedia.org Similarly, reacting a secondary amine with a sulfonyl chloride in the Hinsberg reaction yields a sulfonamide. wikipedia.org These reactions are crucial for installing carbonyl and sulfonyl functionalities, which are prevalent in many biologically active molecules.

Formation of Amine Derivatives and Conjugates

The nucleophilic character of this compound allows for its incorporation into a wide array of more complex molecular architectures and conjugates.

One powerful method for creating complex derivatives is the Mannich reaction, where an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid are condensed to form a β-amino-carbonyl compound. nih.govbeilstein-journals.org This multicomponent reaction is highly valuable for building molecular complexity in a single step. nih.gov

Furthermore, the reactivity of secondary amines is harnessed in medicinal chemistry to synthesize drug conjugates. For example, secondary amines can be coupled with molecules containing alkyl iodide functionalities, a reaction that has been used to link fragments of bioactive compounds like indomethacin (B1671933) and ibuprofen. acs.org The formation of other derivatives, such as hydroxylamines through specialized synthetic routes or N-aryl oxalamides via cascade reactions, further illustrates the versatility of the secondary amine group. mdpi.comrsc.org

Mechanisms of Cycloalkylamine Functionalization

Beyond simple nucleophilic additions, the cycloalkylamine scaffold can undergo more complex transformations, including oxidative reactions and radical-mediated functionalizations, which can alter the core structure or introduce functionality at otherwise unreactive positions.

Oxidative Transformations (e.g., to Amine N-oxides)

The oxidation of cycloalkylamines has been studied in biological and chemical contexts. The enzyme system cytochrome P-450 is known to catalyze the oxidation of N-cycloalkylamines. nih.gov This process can lead to a variety of outcomes, including the formation of amine N-oxides, nitrones, and even ring-expanded products. nih.gov

The mechanism often involves the initial formation of an aminium radical cation intermediate. nih.gov For instance, the oxidation of 1-phenylcyclobutylamine (B101158) by P-450 results in the formation of 2-phenyl-1-pyrroline, a ring-expanded product, which provides evidence for the transient existence of these radical intermediates. nih.gov The formation of nitrones from secondary cycloalkylamines requires two sequential oxidation steps. nih.gov Amine N-oxides, which can be formed through the oxidation of the parent amine, are also valuable synthetic intermediates themselves, capable of participating in reactions such as [3+2] cycloadditions to generate complex diamine structures. acs.org

Radical-Mediated Reactions Involving Amines

Modern synthetic methods increasingly utilize radical chemistry to achieve novel transformations. Secondary amines are excellent precursors for generating nitrogen-centered radicals. A common strategy involves the conversion of a secondary amine to an N-chloroamine, which, upon exposure to UV light or a radical initiator, generates an aminium radical. rsc.orgrsc.orgnih.gov These highly reactive intermediates can then undergo intramolecular hydrogen atom transfer, enabling the functionalization of otherwise inert C-H bonds. This approach, known as the Hofmann-Löffler-Freytag reaction and its variants, is a powerful tool for constructing complex nitrogen-containing heterocyclic and polycyclic structures. rsc.orgrsc.orgnih.gov

Another approach involves the visible-light-mediated coupling of secondary amines, aldehydes, and alkyl halides. cam.ac.uk This process is believed to proceed via the formation of an iminium ion, which is then reduced to an α-amino radical. This radical can engage in further bond-forming events, providing a streamlined synthesis of complex tertiary amines. cam.ac.uk

| Reaction Type | Precursor | Radical Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | N-Chloroamine (from secondary amine) | Aminium Radical | Fused/Bridged Polycyclic Amines | rsc.orgrsc.org |

| Carbonyl Alkylative Amination | Secondary Amine + Aldehyde + Alkyl Halide | α-Amino Radical | Complex Tertiary Amines | cam.ac.uk |

| P-450 Mediated Oxidation | Cycloalkylamine | Aminium Radical | Ring-Expanded Products, Nitrones | nih.gov |

Degradation Pathways and Mechanisms

The degradation of this compound, whether through metabolic processes in a biological system or via environmental exposure, would likely proceed through pathways common to other secondary alicyclic amines.

A primary route of degradation is oxidative metabolism, often catalyzed by enzymes such as cytochrome P-450. nih.gov As seen with other cycloalkylamines, this can lead to N-dealkylation (loss of the hexyl group) or oxidation at the carbon atoms alpha to the nitrogen. The oxidation of N-cyclopropyl benzylamines by P-450 leads to the opening of the cyclopropyl (B3062369) ring and subsequent covalent binding to the enzyme, causing its inactivation. nih.gov This represents a mechanism-based degradation pathway where the amine itself is transformed into a reactive species that destroys the catalyst.

Another potential transformation involves the oxidation of the amine to a hydroxylamine (B1172632) derivative. These hydroxylamines can undergo further metabolic reactions, such as O-acetylation or O-sulfonylation, which converts the hydroxyl group into a good leaving group, facilitating elimination to form a reactive nitroso species. mdpi.com The specific degradation products of this compound would depend heavily on the specific enzymatic or chemical environment it is exposed to.

Thermal Decomposition Mechanisms

In general, the thermal decomposition of alkylamines can involve C-N bond cleavage, C-H bond cleavage, and C-C bond cleavage. The presence of the hexyl group and the methylcyclopentyl group introduces various possibilities for fragmentation. The stability of the resulting radicals or ions will govern the predominant decomposition route. For instance, cleavage of the N-hexyl bond would yield a hexyl radical and a 2-methylcyclopentylaminyl radical.

Studies on the thermal stability of related compounds, such as rare earth neosilyl solvates, have shown that decomposition can be intramolecular and first-order, with half-lives dependent on the metal center and ligand structure. nih.gov While not directly comparable, this highlights the importance of the local chemical environment in determining thermal stability. In the context of ionic liquids, it has been observed that increasing the length of the alkyl chain can sometimes lead to a decrease in thermal stability, as it weakens the bond between the alkyl chain and the cationic head group. mdpi.com By analogy, the long hexyl chain in this compound might influence its thermal degradation profile.

Table 1: General Factors Influencing Thermal Stability of Alkylamines

| Factor | Influence on Thermal Stability | Rationale |

| C-N Bond Strength | Higher bond strength increases stability. | More energy is required to break the bond. |

| Alkyl Chain Length | Can decrease stability. mdpi.com | Longer chains may increase the likelihood of fragmentation. |

| Steric Hindrance | Can influence decomposition pathways. | Bulky groups can favor certain fragmentation patterns. |

| Presence of β-Hydrogens | Can enable Hofmann elimination pathways. | Provides a route for alkene formation. |

Without specific experimental data, the precise thermal decomposition mechanism and products for this compound remain speculative.

Reactions with Oxidants (e.g., Ozone Reactivity)

Secondary amines are susceptible to oxidation, and the products formed depend on the nature of the oxidant and the reaction conditions. The oxidation of this compound would primarily target the nitrogen atom and the adjacent carbon atoms.

With mild oxidizing agents, secondary amines can be converted to hydroxylamines. For example, choline (B1196258) peroxydisulfate (B1198043) has been used for the selective oxidation of a variety of secondary amines to N,N-disubstituted hydroxylamines in high yields. organic-chemistry.org Stronger oxidants can lead to the formation of nitrones or result in N-dealkylation. The oxidation of secondary amines to imines is also a known transformation, often facilitated by catalysts. rsc.org

The reaction with ozone is of particular interest in atmospheric and water chemistry. While protonated amines are generally unreactive towards ozone, the free amine can react rapidly. Studies on the ozonolysis of secondary amines like diethylamine (B46881) have shown that the reaction proceeds with high rate constants. uomustansiriyah.edu.iq The reaction can lead to the formation of various products, including N-oxides and products of C-N bond cleavage. The oxidation of secondary amines can also proceed via a hemiaminal intermediate, as demonstrated in bioinspired quinone catalyst systems. nih.gov

Table 2: Potential Oxidation Products of this compound

| Oxidant Type | Potential Product(s) | General Reaction |

| Mild Oxidants | N-hexyl-N-(2-methylcyclopentyl)hydroxylamine | R₂NH → R₂N-OH |

| Strong Oxidants | Nitrones, N-dealkylation products | R₂NH → R=N⁺(O⁻)R' + R'CHO |

| Ozone | N-oxides, fragmentation products | R₂NH + O₃ → Various products |

| Catalytic Oxidation | Imines | R₂CH-NHR' → R₂C=NR' |

The steric hindrance provided by the 2-methylcyclopentyl and hexyl groups may influence the rate and selectivity of oxidation reactions.

Role in Complex Chemical Reactions

Participation in Maillard-Type Reactions and Strecker Degradation

The Maillard reaction is a complex series of reactions between amino compounds and reducing sugars, typically occurring upon heating, and is responsible for the browning and flavor development in many foods. latu.org.uyresearchgate.net Secondary amines can participate in the Maillard reaction, although their reactivity and the resulting products differ from those of primary amines. researchgate.netnih.gov

The initial step of the Maillard reaction involves the condensation of the amino group with a carbonyl group of a reducing sugar to form a glycosylamine. latu.org.uy For a secondary amine like this compound, this would lead to the formation of a tertiary glycosylamine. The subsequent rearrangements and degradations would be influenced by the structure of the amine. Studies on the reaction of secondary amines with sugars have shown the formation of various heterocyclic and carbocyclic compounds. researchgate.net The formation of free radicals from the reaction of secondary amines with glycolaldehyde (B1209225) or glyceraldehyde has also been observed using ESR spectroscopy. acs.orgcapes.gov.br

Amine-Ether Molecular Interactions and Hydrogen Bonding

As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This ability to form hydrogen bonds significantly influences its physical properties, such as boiling point and solubility, and its interactions with other molecules. libretexts.orglumenlearning.com

In the context of amine-ether interactions, the nitrogen atom of this compound can form a hydrogen bond with the hydrogen of a hydroxyl group in an alcohol or with a protonated ether. Conversely, the N-H group of the amine can act as a hydrogen bond donor to the oxygen atom of an ether. The strength of these hydrogen bonds is generally weaker than those between alcohol molecules but stronger than van der Waals forces. lumenlearning.com

The geometry and substituents of the amine affect its hydrogen bonding capabilities. The steric bulk of the hexyl and 2-methylcyclopentyl groups might hinder the approach of other molecules, potentially weakening the hydrogen bonds compared to less hindered secondary amines.

Table 3: Hydrogen Bonding Capabilities of this compound

| Interaction Type | Role of Amine | Description |

| Amine-Amine | Donor & Acceptor | Forms intermolecular hydrogen bonds with itself. libretexts.org |

| Amine-Water | Donor & Acceptor | Can form hydrogen bonds with water molecules, affecting solubility. lumenlearning.com |

| Amine-Alcohol | Donor & Acceptor | Can hydrogen bond with alcohol molecules. |

| Amine-Ether | Donor | The N-H group can donate a hydrogen bond to the ether oxygen. |

Catalytic Roles of Amines in Organic Transformations

Amines and their derivatives are widely used as catalysts in a variety of organic reactions. They can function as Brønsted bases, nucleophiles, or as ligands for metal catalysts. While specific catalytic applications of this compound have not been reported, its structural features suggest potential utility in several areas.

As a secondary amine, it can act as a base to deprotonate acidic protons, facilitating reactions such as aldol (B89426) condensations or elimination reactions. Its nucleophilic character allows it to catalyze reactions through the formation of reactive intermediates, such as enamines.

Furthermore, chiral amines are extensively used in asymmetric catalysis. Although this compound as a racemate would not be suitable for enantioselective catalysis, resolved enantiomers of related 2-substituted cyclopentylamines could potentially serve as chiral ligands or organocatalysts. For instance, chiral cyclopentylamines have been explored as ligands in transition metal-catalyzed reactions.

The combination of a bulky alkyl group (hexyl) and a cyclic structure could impart specific solubility or steric properties that might be advantageous in certain catalytic systems.

Stereochemical Considerations and Chiral Chemistry of N Hexyl 2 Methylcyclopentan 1 Amine

Isomeric Forms of N-hexyl-2-methylcyclopentan-1-amine

The presence of two chiral centers at positions 1 and 2 of the cyclopentane (B165970) ring means that this compound can exist as four distinct stereoisomers. These isomers are grouped into pairs of enantiomers and diastereomers.

The relative orientation of the hexylamino group and the methyl group on the cyclopentane ring determines the diastereomeric form. When these two substituents are on the same side of the ring, the molecule is in its cis configuration. When they are on opposite sides, it is in its trans configuration.

These two diastereomers, cis-N-hexyl-2-methylcyclopentan-1-amine and trans-N-hexyl-2-methylcyclopentan-1-amine, have different physical properties, such as boiling points, melting points, and solubility. This difference arises because diastereomers have distinct three-dimensional shapes that affect how they pack in a crystal lattice and interact with solvents and other molecules. A mixture containing multiple diastereomers is common in synthetic preparations. chemscene.com

Each diastereomer (cis and trans) is itself a racemic mixture, meaning it consists of a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). wikipedia.org

For this compound, the four possible stereoisomers are:

(1R,2R)-N-hexyl-2-methylcyclopentan-1-amine

(1S,2S)-N-hexyl-2-methylcyclopentan-1-amine

(1R,2S)-N-hexyl-2-methylcyclopentan-1-amine

(1S,2R)-N-hexyl-2-methylcyclopentan-1-amine

The (1R,2R) and (1S,2S) isomers form one enantiomeric pair (the trans diastereomer), while the (1R,2S) and (1S,2R) isomers form the other enantiomeric pair (the cis diastereomer). While enantiomers share identical physical properties in an achiral environment, they can exhibit different biological activities and interactions. The absolute configuration is the definitive spatial arrangement of the atoms in a chiral molecule. wikipedia.org

Table 1: Stereoisomers of this compound

| Isomer Configuration | Diastereomeric Form | Relationship |

|---|---|---|

| (1R, 2R) | trans | Enantiomer of (1S, 2S) |

| (1S, 2S) | trans | Enantiomer of (1R, 2R) |

| (1R, 2S) | cis | Enantiomer of (1S, 2R) |

Resolution of Racemic Mixtures of Cyclopentylamines

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. Several techniques can be applied to resolve racemic mixtures of cyclopentylamines like this compound.

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. researchgate.netrsc.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts. wikipedia.orglibretexts.org

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. wikipedia.org This solubility difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize out of the solution, leaving the other dissolved. After separating the crystallized salt, the chiral resolving agent can be removed by treating the salt with a base, which regenerates the now enantiomerically enriched amine. libretexts.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent Type | Examples |

|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid |

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cznih.gov This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. youtube.com

When a racemic mixture of this compound is passed through the chiral column, the two enantiomers interact differently with the CSP. youtube.com This differential interaction, based on the formation of transient diastereomeric complexes, causes one enantiomer to be retained more strongly than the other, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving effective separation. nih.gov

Table 3: Types of Chiral Stationary Phases (CSPs)

| CSP Category | Description |

|---|---|

| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. nih.gov |

| Pirkle-type (brush-type) | Small chiral molecules covalently bonded to a support. |

| Macrocyclic Glycopeptide | Antibiotics like vancomycin (B549263) or teicoplanin bonded to silica. nih.gov |

Biocatalysis offers a highly selective and environmentally friendly approach to chiral resolution. nih.govnih.gov Enzymes, such as lipases or proteases, can selectively catalyze a reaction on only one enantiomer of a racemic substrate, a process known as kinetic resolution. researchgate.net

For resolving this compound, this can be applied in two ways:

Resolution of the amine: An enzyme could selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting acylated product (an amide) can then be easily separated from the unreacted amine.

Resolution of a precursor: A chiral precursor to the amine, such as a racemic alcohol or ketone, can be resolved using an enzyme. For example, a lipase (B570770) could selectively acylate a racemic alcohol precursor, or a dehydrogenase could selectively reduce a ketone precursor to a single enantiomer of a chiral alcohol, which is then converted to the desired amine. nih.govresearchgate.net

Enzymatic resolutions are valued for their high enantioselectivity (often yielding products with >99% enantiomeric excess) and their ability to operate under mild reaction conditions. nih.gov

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in the different stereoisomers of this compound plays a crucial role in its molecular recognition and interactions with other chiral entities. This principle is fundamental in various chemical and biological processes where precise geometric and electronic complementarity is required for binding and activity.

The differential interaction of enantiomers with a chiral environment is a well-established phenomenon. For instance, in chiral chromatography, a chiral stationary phase (CSP) can be used to separate the enantiomers of a racemic mixture. The CSP, itself being chiral, forms transient diastereomeric complexes with the enantiomers of this compound. The stability of these complexes differs between the enantiomers due to steric and electronic factors, leading to different retention times and enabling their separation. The choice of the chiral selector within the stationary phase is critical for achieving effective separation. mdpi.com

In the context of asymmetric synthesis, chiral amines and their derivatives are often employed as catalysts or ligands. The specific stereoisomer of this compound used can dictate the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. The amine can coordinate to a metal center, creating a chiral environment that directs the approach of reactants.

Furthermore, in biological systems, receptors, enzymes, and other biomolecules are inherently chiral. Consequently, the different stereoisomers of this compound would be expected to exhibit distinct interactions with these biological targets. One enantiomer might bind with high affinity and elicit a specific biological response, while its mirror image may bind less effectively or not at all. This stereoselectivity is a cornerstone of modern pharmacology and medicinal chemistry. The unique spatial arrangement of each enantiomer determines its ability to fit into a binding site, influencing both its efficacy and metabolic profile. mdpi.com

The principles of chiral recognition are governed by the formation of transient diastereomeric complexes between the chiral molecule and a chiral selector or binding site. mdpi.com The stability of these complexes, and thus the strength of the interaction, is dependent on the precise spatial fit and the intermolecular forces at play, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, the orientation of the hexyl group, the methyl group, and the amine's lone pair of electrons will differ for each stereoisomer, directly impacting how it presents itself for interaction with a chiral partner.

Computational and Theoretical Studies of N Hexyl 2 Methylcyclopentan 1 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energies. For a molecule like N-hexyl-2-methylcyclopentan-1-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide significant insights into its behavior. These methods have been successfully applied to study a range of amines and cycloalkanes, offering a solid foundation for understanding the target molecule. researchgate.netmdpi.com

The electronic structure of a molecule is fundamental to its reactivity. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. wikipedia.orgossila.com A smaller gap generally suggests higher reactivity. researchgate.netwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. The LUMO, in contrast, would likely be distributed across the alkyl framework. Quantum chemical analyses of secondary amines have shown that the HOMO-LUMO gap can be influenced by the nature of the alkyl substituents and the surrounding environment (gas phase vs. solvent). researchgate.net

Table 1: Representative Frontier Orbital Energies for Secondary Amines (Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diethylamine (B46881) | -6.5 | 1.5 | 8.0 |

| Di-n-propylamine | -6.4 | 1.6 | 8.0 |

| Piperidine | -6.3 | 1.7 | 8.0 |

Note: These are typical values and the exact energies for this compound would require specific calculations.

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. acs.org This involves identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a high-energy, short-lived configuration of atoms that represents the energy barrier that must be overcome for a reaction to proceed. masterorganicchemistry.compressbooks.pub

For this compound, a secondary amine, potential reactions could include nucleophilic substitution or elimination reactions. libretexts.org DFT calculations can model the step-by-step process of such reactions. nih.gov For instance, in an alkylation reaction, DFT could be used to calculate the energy profile as the amine nitrogen attacks an electrophile, proceeding through a transition state to form the N-alkylated product. Transition State Theory (TST) can then be used in conjunction with these calculations to estimate reaction rates. wikipedia.orglibretexts.org The theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Understanding the relative energies of these different conformations is crucial, as the lowest energy conformers are the most populated and will dominate the molecule's observed properties.

The cyclopentane (B165970) ring is not planar and exists in a puckered conformation to relieve ring strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent carbon atoms are out of the plane of the other three. In this compound, the presence of the methyl and N-hexylamine substituents will influence the relative stability of these conformers. The substituents will preferentially occupy positions that minimize steric hindrance. Computational studies on substituted cyclopentanes have shown that the energy differences between these conformers can be small, leading to a dynamic equilibrium.

Intermolecular Interactions and Solvation Phenomena

The amine group in this compound is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). These interactions are critical in determining the bulk properties of the substance and its behavior in solution. Computational methods can be used to model these interactions. nih.govfrontiersin.org

In the pure liquid, molecules of this compound would be expected to form hydrogen-bonded networks. In solution, the molecule's interactions with solvent molecules will depend on the nature of the solvent. In polar, protic solvents like water or alcohols, the amine group will form strong hydrogen bonds. In nonpolar solvents, weaker van der Waals interactions will dominate.

Computational studies of solvation can be performed using either explicit or implicit solvent models. wikipedia.org Explicit models treat individual solvent molecules, providing a detailed picture of the local solvent structure around the solute. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive way to account for bulk solvent effects. numberanalytics.comnumberanalytics.com The choice of model depends on the specific properties being investigated and the desired level of accuracy. researchgate.net

Hydrogen Bonding Networks and Molecular Association

Primary and secondary amines, such as this compound, are known to engage in intermolecular association primarily through hydrogen bonding. quora.com This occurs due to the interaction between the partially positive hydrogen atom bonded to the nitrogen of one molecule and the lone pair of electrons on the nitrogen atom of a neighboring molecule. quora.com The strength of this hydrogen bond in amines is generally weaker than that observed in alcohols because the N-H bond is less polar than the O-H bond, a consequence of the smaller electronegativity difference between nitrogen and hydrogen compared to oxygen and hydrogen. youtube.com

The presence of the hexyl group and the methyl-substituted cyclopentyl ring in this compound introduces steric hindrance that can influence the formation and geometry of these hydrogen bonds. Computational studies on other secondary amines have utilized techniques like Fourier-transform infrared (FTIR) spectrometry to determine the equilibrium constants for the formation of 1:1 hydrogen-bonded complexes, thereby constructing hydrogen-bond basicity scales (pKHB). rsc.org For this compound, it is expected that the nitrogen atom acts as the primary hydrogen bond acceptor site. Density functional theory (DFT) studies on similar systems have shown that both intra- and inter-molecular hydrogen bonding play a crucial role in stabilizing molecular complexes and influencing reactivity. nih.gov

The molecular association of this compound in a solution would lead to the formation of transient oligomeric structures. The extent of this association is dependent on factors such as concentration, temperature, and the nature of the solvent. In aqueous solutions, the amine can also form hydrogen bonds with water molecules, competing with self-association. quora.com The interplay between amine-amine and amine-water hydrogen bonding dictates the solution's thermodynamic properties.

A hypothetical representation of the hydrogen bonding interaction is presented below:

| Interacting Molecules | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Expected Relative Strength |

| Two this compound molecules | N-H group | Nitrogen lone pair | Moderate |

| This compound and Water | N-H group or O-H group | Nitrogen lone pair or Oxygen lone pair | Varies (O-H···N stronger than N-H···O) |

Thermodynamic Modeling of Amine Solutions (e.g., SAFT-γ Mie approach)

The Statistical Associating Fluid Theory (SAFT) and its various iterations, particularly the SAFT-γ Mie group-contribution approach, are powerful tools for modeling the thermodynamic properties of complex fluid mixtures, including those containing amines. researchgate.netacs.org This equation of state represents molecules as chains of fused spherical segments that interact based on the Mie potential, which accounts for both repulsive and attractive forces. researchgate.netacs.org The "γ" signifies that it is a group-contribution method, where a molecule is broken down into its constituent functional groups, allowing for the prediction of properties for a vast number of compounds based on a smaller set of group interaction parameters. researchgate.netacs.org

For this compound, the molecule would be deconstructed into several functional groups, such as CH3, CH2, and a secondary amine group on a cyclopentyl ring (c-CH-NH). The SAFT-γ Mie framework has been expanded to include parameters for various amine groups, including alkyl primary, secondary, and cyclic secondary amines, and their interactions with other groups like water and carbon dioxide. researchgate.net

The modeling process involves:

Group Definition : Breaking down the molecule into its fundamental building blocks.

Parameter Estimation : Using experimental data from simpler, related compounds to determine the size, energy, and association site parameters for each group and their interactions.

Property Prediction : Utilizing the model to predict phase behavior (vapor-liquid, liquid-liquid equilibria), densities, heat capacities, and other thermodynamic properties for the target molecule and its mixtures.

The SAFT-γ Mie approach is particularly adept at capturing the effects of hydrogen bonding and molecular association, making it well-suited for amine solutions. researchgate.net

| SAFT-γ Mie Group | Description | Relevance to this compound |

| CH3 | Methyl group | Represents the terminal methyl of the hexyl group and the methyl on the cyclopentyl ring. |

| CH2 | Methylene (B1212753) group | Represents the repeating units in the hexyl chain. |

| c-CH | Methine group in a ring | Represents the carbon atoms in the cyclopentyl ring. |

| c-CH-NH | Secondary amine group on a cyclic structure | Represents the core functional group responsible for association. |

Molecular Dynamics Simulations and Statistical Thermodynamics

Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules at an atomic level over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of systems like liquid this compound or its solutions. nih.gov

For a system containing this compound, an MD simulation would involve:

Force Field Selection : Choosing a suitable force field (e.g., OPLS, AMBER, CHARMM) that accurately describes the potential energy of the system as a function of its atomic coordinates.

System Setup : Placing the molecules in a simulation box, often with a solvent, and defining the initial conditions (temperature, pressure).

Simulation Run : Allowing the system to evolve over time, typically on the order of nanoseconds to microseconds.

Trajectory Analysis : Analyzing the resulting trajectory to compute various properties.

MD simulations can be used to visualize and quantify hydrogen bonding networks, determine diffusion coefficients, calculate radial distribution functions to understand local molecular ordering, and compute thermodynamic properties through statistical mechanics. mdpi.comresearchgate.net

Statistical thermodynamics provides the theoretical foundation to connect the microscopic properties of molecules, obtained from methods like MD simulations or quantum mechanical calculations, to macroscopic thermodynamic properties such as enthalpy, entropy, and free energy. nist.govethz.ch The molecular partition function, which is a sum over all possible energy states of the molecule, is a central concept. nist.gov By calculating the translational, rotational, vibrational, and electronic energy levels, one can compute these thermodynamic functions. nist.gov

Computer-Aided Molecular Design (CAMD) for Amine-Containing Systems

Computer-Aided Molecular Design (CAMD) is a methodology that aims to identify optimal molecules for a specific application by leveraging computational tools. arxiv.orgarxiv.org It combines principles from thermodynamics, molecular modeling, and optimization to design novel molecules with desired properties. arxiv.org

In the context of amine-containing systems, CAMD has been extensively applied to design solvents for applications such as carbon dioxide capture. sae.orgsae.orgforcetechnology.comccsnorway.com The process typically involves:

Problem Formulation : Defining the target properties and constraints for the desired molecule. This could include specific boiling points, viscosities, CO2 absorption capacities, or environmental impact metrics.

Molecular Generation : Systematically generating candidate molecular structures, often by combining predefined molecular building blocks or functional groups.

Property Prediction : Using quantitative structure-property relationship (QSPR) models or thermodynamic models like SAFT-γ Mie to predict the properties of the generated candidates.

Optimization : Employing optimization algorithms to search the vast chemical space for molecules that best meet the design objectives.

This compound could itself be a candidate molecule in a CAMD study, or its structural motifs could be used as building blocks for designing new amines. For example, a CAMD framework could be used to explore how variations in the alkyl chain length or the substitution pattern on the cycloalkyl ring affect the performance of the amine in a particular application.

| CAMD Step | Application to Amine Design | Example for a System Involving this compound |

| Problem Formulation | Design a solvent with high CO2 loading capacity and low regeneration energy. | Target a secondary amine with optimal steric hindrance and basicity. |

| Molecular Generation | Combine various alkyl and cycloalkyl groups with an amine functional group. | Generate isomers and analogues of this compound. |

| Property Prediction | Use SAFT-γ Mie to predict phase equilibria with CO2. | Calculate the CO2 solubility in this compound. |

| Optimization | Identify the molecule that maximizes a performance index (e.g., net CO2 captured per unit energy). | Determine if this compound is a promising candidate compared to other generated structures. |

Advanced Spectroscopic and Analytical Characterization of N Hexyl 2 Methylcyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structure elucidation of organic molecules like N-hexyl-2-methylcyclopentan-1-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.

¹H NMR and ¹³C NMR Spectral Analysis for Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for structural determination.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the hexyl chain and the methylcyclopentyl ring. Protons on carbons adjacent to the nitrogen atom (C1 on the cyclopentyl ring and C1' on the hexyl chain) are deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 2.3-3.0 ppm. libretexts.org The N-H proton itself would likely appear as a broad signal, with a chemical shift that is highly dependent on solvent and concentration, generally between 0.5-5.0 ppm. libretexts.org The methyl group on the cyclopentyl ring would produce a doublet, while the terminal methyl group of the hexyl chain would appear as a triplet. The remaining methylene (B1212753) and methine protons would exhibit complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons bonded directly to the electron-withdrawing nitrogen atom (C1 and C2 on the cyclopentyl moiety, and C1' on the hexyl chain) would be the most downfield among the aliphatic carbons, appearing in the 10-65 ppm range. libretexts.org The remaining carbons of the hexyl and cyclopentyl groups would resonate at higher fields (further upfield). The presence of twelve distinct carbon signals would confirm the molecular formula.

A predicted summary of the NMR data is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 0.5 - 5.0 (broad s) | - |

| C1 (Cyclopentyl) | ~2.5 - 2.9 (m) | ~55 - 65 |

| C2 (Cyclopentyl) | ~1.8 - 2.2 (m) | ~35 - 45 |

| C3, C4, C5 (Cyclopentyl) | 1.2 - 1.8 (m) | ~20 - 35 |

| C-CH₃ (Cyclopentyl) | ~0.9 - 1.1 (d) | ~15 - 20 |

| C1' (Hexyl) | ~2.4 - 2.8 (t) | ~45 - 55 |

| C2', C3', C4', C5' (Hexyl) | 1.2 - 1.6 (m) | ~22 - 32 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. youtube.comyoutube.comnih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the C1-H and C2-H of the cyclopentyl ring, and along the entire hexyl chain, confirming the connectivity of the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to assign each proton signal to its corresponding carbon atom, for instance, linking the downfield proton signals to the downfield carbon signals of C1, C2, and C1'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. It is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the protons on C1' of the hexyl chain to C1 of the cyclopentyl ring, and from the N-H proton to C1, C2, and C1', thus confirming the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry (cis/trans relationship) of the substituents on the cyclopentyl ring, NOESY is the key experiment. It identifies protons that are close in space. A spatial correlation between the C1-H and the C2-methyl protons would indicate a cis configuration, while its absence would suggest a trans arrangement.

Solid-State NMR Applications

While typically analyzed in solution, this compound can be studied in the solid state, for example, as a crystalline salt (e.g., hydrochloride) or when adsorbed onto a solid matrix. Solid-state NMR (ssNMR) provides information about the atomic-level structure, dynamics, and packing in solid materials. wustl.eduemory.eduwikipedia.org

In the solid state, broad spectral lines result from anisotropic interactions like dipolar coupling and chemical shift anisotropy. wikipedia.org Techniques such as Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. emory.eduwikipedia.org

For a crystalline form of the compound or its salt, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra, making it a powerful tool for polymorph identification and characterization. europeanpharmaceuticalreview.com

Determine Conformation: ssNMR can provide insights into the molecular conformation adopted in the crystal lattice.

Study Intermolecular Interactions: Techniques like Rotational Echo Double Resonance (REDOR) can measure internuclear distances, providing information on hydrogen bonding and molecular packing. wustl.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation of this compound would differ depending on the ionization method used.

Electron Ionization (EI): In EI-MS, commonly used with Gas Chromatography (GC), the primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This leads to the formation of a resonance-stabilized iminium cation. For this compound (Molecular Weight: 183.33 g/mol ), two major alpha-cleavages are expected:

Loss of a pentyl radical (C₅H₁₁) from the hexyl chain, resulting in a prominent fragment ion at m/z 112.

Cleavage of the C1-C2 bond in the cyclopentyl ring, leading to the loss of a C₅H₉ radical and formation of a fragment at m/z 98. The molecular ion peak ([M]⁺) at m/z 183 would likely be observed, and as per the nitrogen rule, its odd mass is consistent with the presence of a single nitrogen atom. libretexts.org

Electrospray Ionization (ESI): ESI is a soft ionization technique typically coupled with Liquid Chromatography (LC). It usually results in less fragmentation than EI. For this secondary amine, analysis in positive ion mode would show a prominent protonated molecule [M+H]⁺ at m/z 184.3. nih.gov Further fragmentation, induced by collision-induced dissociation (CID) in an MS/MS experiment, would likely involve the neutral loss of the hexyl group or cleavage of the cyclopentyl ring.

Predicted Key Mass Fragments for this compound

| Ionization Mode | Fragment (m/z) | Description |

|---|---|---|

| EI | 183 | Molecular Ion [M]⁺ |

| EI | 112 | [M - C₅H₁₁]⁺ (Loss of pentyl radical via alpha-cleavage) |

| EI | 98 | [M - C₆H₁₃]⁺ (Loss of hexyl radical via alpha-cleavage) |

Quantitative Analysis by GC-MS and LC-MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the quantitative analysis of this compound.

GC-MS Analysis: Direct analysis of aliphatic amines by GC can be challenging due to their polarity, which can cause peak tailing and poor reproducibility. vt.edulabrulez.com To overcome this, derivatization is often employed. Reagents such as pentafluorobenzoyl chloride or propyl chloroformate can be used to convert the amine into a less polar, more volatile derivative with improved chromatographic properties. vt.edumdpi.comresearchgate.netresearchgate.net Quantitative analysis is then performed by monitoring specific fragment ions of the derivative using selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity.

LC-MS Analysis: LC-MS is well-suited for the analysis of polar and non-volatile compounds. waters.com Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantification. nih.gov The separation can be optimized by adjusting the mobile phase pH. waters.com For quantification, Multiple Reaction Monitoring (MRM) is typically used, where a specific transition from the precursor ion ([M+H]⁺) to a characteristic product ion is monitored, ensuring high specificity and sensitivity for analysis in complex matrices. acs.orgmn-net.com In some cases, derivatization with reagents like naphthylisothiocyanate may be used to enhance ionization efficiency and chromatographic retention. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. For this compound, these methods provide invaluable information regarding its functional groups and intermolecular interactions.

Vibrational Analysis of Amine Functional Groups

As a secondary amine, this compound exhibits characteristic vibrational modes associated with the N-H group. A single, typically weak, N-H stretching band is expected in the IR spectrum in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of a second band in this region distinguishes it from primary amines, which show both symmetric and asymmetric N-H stretching vibrations. orgchemboulder.com The N-H bending vibration is another key diagnostic feature, though it can sometimes be weak or absent for secondary amines in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The C-N stretching vibration of aliphatic amines like this compound typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Specifically for secondary amines with a primary alpha-carbon, a strong band assigned to the asymmetric C-N stretching mode is found around 1139 ±7 cm⁻¹. aip.org Furthermore, a strong, broad band resulting from N-H wagging is characteristically observed for both primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

Computational studies on secondary amines have identified characteristic vibrational modes, including an N-H stretch between 3700 and 3800 cm⁻¹, two N-H bend modes around 700 cm⁻¹ and 1650 cm⁻¹, a C-N-C scissor mode between 400 and 500 cm⁻¹, and two C-N stretch modes between 1000 and 1300 cm⁻¹. dtic.mil These predicted frequencies provide a theoretical basis for interpreting the experimental IR and Raman spectra of this compound.

A simplified table of expected vibrational frequencies for the amine functional group in this compound is presented below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

| N-H Stretch | 3350-3310 | Weak | orgchemboulder.com |

| N-H Bend | ~739 ± 11 | Strong, Broad | aip.org |

| C-N Stretch | 1250-1020 | Medium to Weak | orgchemboulder.com |

| N-H Wag | 910-665 | Strong, Broad | orgchemboulder.com |

Characterization of Intermolecular Interactions

The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the condensed phase, intermolecular N-H···N hydrogen bonds will cause a broadening and a shift to lower wavenumbers of the N-H stretching band compared to the gas phase or dilute solutions in non-polar solvents. The extent of this shift provides a qualitative measure of the strength of these interactions.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The analysis of localized modes in vibrational spectra can help to understand how structural changes and intermolecular interactions influence the Raman intensities and band positions. tu-braunschweig.de For instance, changes in the local environment of the cyclopentyl ring or the hexyl chain due to intermolecular packing can be probed through subtle shifts in their respective vibrational modes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile amines like this compound. restek.comgcms.cz However, the basic and polar nature of amines can lead to challenges such as peak tailing due to interactions with active sites in the GC system. restek.comgcms.cz To overcome these issues, specialized columns, such as the Rtx-Volatile Amine column, have been developed. These columns feature a stable bonded phase that is highly retentive and selective for volatile amines, ensuring good peak shapes and robust performance, even in the presence of water. restek.comgcms.cz

A typical GC method for volatile amines involves a temperature-programmed run to ensure the elution of compounds with a range of boiling points. For instance, a method might start at an initial oven temperature of 40°C, hold for a few minutes, and then ramp up to a final temperature around 260°C. nih.gov Flame ionization detection (FID) is a common and robust detection method for hydrocarbons and amines, providing excellent sensitivity and a wide linear range. chromatographyonline.com The use of a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds. nih.gov

A representative table of GC parameters for volatile amine analysis is provided below:

| Parameter | Typical Value | Reference |

| Column | Rtx-Volatile Amine or similar | restek.comgcms.cz |

| Carrier Gas | Helium or Hydrogen | nih.govchromatographyonline.com |

| Injector Temperature | 250 °C | nih.gov |

| Detector | FID or NPD | nih.govchromatographyonline.com |

| Oven Program | Initial Temp: 40-60°C, Ramp: 10°C/min, Final Temp: ~260°C | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment and quantitative analysis of less volatile or thermally labile amines. Since aliphatic amines like this compound lack a strong UV chromophore, derivatization is often necessary to enable sensitive detection. chromatographyonline.comsigmaaldrich.com Reagents such as dansyl chloride, 2,4-dinitrofluorobenzene, or salicylaldehyde (B1680747) can be used to introduce a UV-active or fluorescent tag onto the amine. chromatographyonline.comnih.gov

Reversed-phase HPLC with a C8 or C18 column is commonly employed for the separation of derivatized amines. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. acs.orgwiley.com The choice of detector depends on the derivatizing agent used, with UV-Vis or fluorescence detectors being the most common. chromatographyonline.comnih.gov

The validation of an HPLC method for quantitative analysis involves determining parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov For instance, a validated method for biogenic amines showed LODs in the range of 0.01-0.10 mg/kg and LOQs from 0.02-0.31 mg/kg. nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of derivatized amines:

| Parameter | Typical Conditions | Reference |

| Column | C8 or C18, reversed-phase | chromatographyonline.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | acs.orgwiley.com |

| Derivatization Reagent | Dansyl chloride, Salicylaldehyde, etc. | chromatographyonline.comnih.gov |

| Detector | UV-Vis or Fluorescence | chromatographyonline.comnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | sigmaaldrich.comwiley.com |

Advanced Spectroscopic Methods for Conformational Studies

The conformational landscape of this compound, which arises from the flexibility of the hexyl chain and the puckering of the cyclopentane (B165970) ring, can be investigated using advanced spectroscopic techniques. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques like NOESY and ROESY, can provide through-space proton-proton correlations, which are invaluable for determining the relative orientation of different parts of the molecule in solution. walshmedicalmedia.com

Computational modeling, often used in conjunction with experimental data, can help to predict the stable conformers and their relative energies. mdpi.com Techniques such as Fourier-transform infrared (FT-IR) absorption in combination with NMR have been successfully used to assess the preferred conformation of cyclic amino acid derivatives in solution. nih.gov These studies can reveal whether the molecule adopts a folded or an extended structure, which can be crucial for understanding its chemical reactivity and biological interactions, if any. The application of these advanced methods provides a detailed picture of the three-dimensional structure and dynamic behavior of this compound.

Applications in Organic Synthesis and Material Science

N-hexyl-2-methylcyclopentan-1-amine as a Synthetic Building Block

As a secondary amine with both cyclic and acyclic features, this compound serves as a versatile building block in organic synthesis. Its nucleophilic nitrogen atom and the steric bulk provided by the methylcyclopentyl and hexyl groups influence its reactivity and the stereochemistry of the products formed.

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science, and the synthesis of novel heterocyclic scaffolds is a continuous area of research. researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Amines are crucial precursors in the synthesis of a wide variety of nitrogen-containing heterocycles. researchgate.net this compound can be envisioned as a precursor in the synthesis of various heterocyclic systems. For instance, it could participate in condensation reactions with dicarbonyl compounds to form five or six-membered rings, or undergo annulation reactions to create fused bicyclic systems. The presence of the N-hexyl group can enhance the solubility of the resulting heterocyclic compounds in nonpolar organic solvents, a desirable property in many applications.

While specific examples of its use in the literature are not extensively documented, its structural motifs are found in various biologically active molecules. The general strategies for synthesizing nitrogen-containing heterocycles often involve the reaction of primary or secondary amines with suitable electrophiles. researchgate.netresearchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Heterocyclic Product | Reaction Type |

|---|---|---|

| 1,4-Diketone | Substituted Pyrrole | Paal-Knorr Synthesis |

| α,β-Unsaturated Ketone | Substituted Piperidine | Michael Addition followed by Cyclization |

The development of novel ligands is a key driver in the advancement of transition metal catalysis. Amines and their derivatives are widely used as ligands for various metal catalysts due to the strong coordinating ability of the nitrogen lone pair. The steric and electronic properties of this compound make it a candidate for ligand design. The bulky 2-methylcyclopentyl group can create a specific chiral environment around a metal center, which could be advantageous in asymmetric catalysis. The N-hexyl group can influence the solubility and stability of the resulting metal complex.

For example, amine bis(phenolate) ligands are known to form active catalysts for olefin polymerization with titanium and zirconium. researchgate.net While not a phenolate, the amine functionality of this compound could be incorporated into multidentate ligands, potentially influencing the catalytic activity and selectivity of the resulting metal complexes.

Role in Polymer Chemistry and Material Development

The field of polymer chemistry is constantly seeking new monomers and additives to create materials with tailored properties. This compound can be explored for its role in this area. For instance, it can act as a chain transfer agent or a monomer in the synthesis of polyamines. The incorporation of the bulky and lipophilic N-hexyl-2-methylcyclopentyl group into a polymer backbone could significantly impact the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

In a related context, studies on the ring-opening polymerization of cyclic carbonates with amines like n-hexylamine have demonstrated the influence of the amine structure on the reaction kinetics and the properties of the resulting non-isocyanate polyurethanes (NIPUs). rsc.org This suggests that this compound could also be a valuable component in the synthesis of novel polymer architectures.

Exploration in Extractant Systems

Solvent extraction is a widely used technique for the separation and purification of metals. researchgate.net Organic-soluble amines are effective extractants for various metal ions from aqueous solutions. The extraction efficiency and selectivity are highly dependent on the structure of the amine, the nature of the diluent, and the composition of the aqueous phase. scispace.comjournalssystem.com

This compound, with its long alkyl chain conferring high solubility in organic solvents and a basic nitrogen atom capable of forming ion pairs with metal complexes, is a promising candidate for an extractant. Its potential applications could be in the hydrometallurgical processing of ores or in the removal of heavy metals from industrial wastewater. The extraction of a wide range of metal ions, including alkaline earths, transition metals, lanthanides, and actinides, has been investigated using various organophosphorus acids and other extractants. researchgate.net The performance of this compound in such systems would be a subject of empirical investigation.

Table 2: Factors Influencing Metal Extraction with Amine Extractants

| Factor | Influence on Extraction |

|---|---|

| Amine Structure | Steric hindrance and basicity affect selectivity and efficiency. |

| Diluent Type | Affects the solubility of the amine and the metal-amine complex. |

| Aqueous Phase pH | Determines the speciation of the metal ion and the protonation of the amine. |

Influence on Combustion Chemistry and Fuel Additives (e.g., Fuel Nitrogen Studies)